Cas no 4014-82-8 (10-Hydroxydesipramine)
10-Hydroxydesipramine Chemical and Physical Properties
Names and Identifiers
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- 5H-Dibenz[b,f]azepin-10-ol,10,11-dihydro-5-[3-(methylamino)propyl]-
- 10-hydroxydesipramine
- 11-[3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-5-ol
- 5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol
- 5H-Dibenz(b,f)azepin-10-ol, 10,11-dihydro-5-(3-(methylamino)propyl)-
- 4014-82-8
- VJUOHFIJUQSMCP-UHFFFAOYSA-N
- 5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol #
- DTXSID10960585
- 10-Hydroxydesmethylimipramine
- 10-Hydroxydesipramine
-
- Inchi: 1S/C18H22N2O/c1-19-11-6-12-20-16-9-4-2-7-14(16)13-18(21)15-8-3-5-10-17(15)20/h2-5,7-10,18-19,21H,6,11-13H2,1H3
- InChI Key: VJUOHFIJUQSMCP-UHFFFAOYSA-N
- SMILES: OC1C2C=CC=CC=2N(CCCNC)C2C=CC=CC=2C1
Computed Properties
- Exact Mass: 282.17336
- Monoisotopic Mass: 282.173213
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 322
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 35.5
Experimental Properties
- Density: 1.123
- Boiling Point: 439°C at 760 mmHg
- Flash Point: 219.3°C
- Refractive Index: 1.598
- PSA: 35.5
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
10-Hydroxydesipramine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
10-Hydroxydesipramine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H456455-0.5mg |
10-Hydroxydesipramine |
4014-82-8 | 0.5mg |
$ 170.00 | 2022-06-04 | ||
| TRC | H456455-2.5mg |
10-Hydroxydesipramine |
4014-82-8 | 2.5mg |
$ 953.00 | 2023-04-15 | ||
| TRC | H456455-5mg |
10-Hydroxydesipramine |
4014-82-8 | 5mg |
$ 1642.00 | 2023-04-15 | ||
| TRC | H456455-.5mg |
10-Hydroxydesipramine |
4014-82-8 | .5mg |
$ 207.00 | 2023-04-15 |
10-Hydroxydesipramine Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 10-Hydroxydesipramine
10-Hydroxydesipramine (CAS No. 4014-82-8): A Comprehensive Overview of Properties, Applications, and Research Insights
10-Hydroxydesipramine (CAS No. 4014-82-8) is a biologically active metabolite of desipramine, a well-known tricyclic antidepressant. This compound has garnered significant attention in recent years due to its potential therapeutic applications and unique pharmacological properties. As researchers continue to explore the intricate mechanisms of neuroactive compounds, 10-Hydroxydesipramine has emerged as a subject of particular interest in both academic and pharmaceutical circles.
The chemical structure of 10-Hydroxydesipramine features a hydroxyl group at the 10-position of the dibenzazepine nucleus, which significantly influences its pharmacokinetic and pharmacodynamic properties. This modification enhances the compound's polarity compared to its parent molecule, potentially affecting its blood-brain barrier permeability and metabolic stability. Current research suggests that 10-Hydroxydesipramine metabolite may contribute to the overall antidepressant effects observed with desipramine therapy, though its exact role in clinical outcomes remains an area of active investigation.
In the context of modern psychiatric research, 10-Hydroxydesipramine represents an important case study in drug metabolism and personalized medicine. With growing interest in precision psychiatry and biomarker-driven treatment, understanding the role of active metabolites like 10-Hydroxy-desipramine has become increasingly crucial. Pharmaceutical scientists are particularly interested in how variations in metabolic pathways might explain individual differences in drug response and side effect profiles.
The analytical detection of 10-Hydroxydesipramine in biological samples has become more sophisticated with advances in LC-MS/MS techniques and high-resolution mass spectrometry. These technological improvements have enabled researchers to study the compound's pharmacokinetics with greater precision, including its formation rate, elimination half-life, and potential accumulation during chronic therapy. Such data are invaluable for optimizing dosing regimens and understanding drug-drug interactions in polypharmacy scenarios common in psychiatric practice.
From a therapeutic perspective, investigations into 10-Hydroxydesipramine pharmacological activity have revealed interesting possibilities. While traditionally considered an inactive metabolite, emerging evidence suggests it may possess intrinsic activity at certain neurotransmitter transporters and receptors. This has sparked discussions about whether 10-OH-desipramine contributes meaningfully to the clinical effects of desipramine or whether it represents primarily an elimination pathway for the parent drug.
The synthesis and characterization of 10-Hydroxydesipramine reference standard (CAS 4014-82-8) have become important for quality control in pharmaceutical development and for research purposes. Certified reference materials enable accurate quantification in biological matrices and support method validation in clinical laboratories. The availability of high-purity 10-Hydroxydesipramine has facilitated more reliable research into its properties and potential applications.
Recent studies have explored the potential role of 10-Hydroxydesipramine in the broader context of personalized mental health treatment. With increasing recognition that individual metabolic differences can significantly impact drug efficacy and safety, there's growing interest in developing metabolic phenotyping approaches that could guide treatment selection. The investigation of 10-Hydroxy desipramine levels as potential biomarkers for treatment response represents an exciting frontier in psychopharmacology.
From a chemical perspective, 10-Hydroxydesipramine demonstrates interesting stability characteristics that are important for both pharmaceutical formulation and analytical method development. The compound's sensitivity to light, pH, and oxidative conditions requires careful handling in research settings. These physicochemical properties also influence its behavior in biological systems and may contribute to interindividual variability in its formation and elimination.
The commercial availability of 10-Hydroxydesipramine for research purposes has expanded in recent years, reflecting growing interest in this metabolite. Suppliers typically offer the compound as a high-purity powder or as part of metabolite screening panels. Researchers should verify the CAS 4014-82-8 specification and request certificates of analysis to ensure material quality for their specific applications.
Looking to the future, investigations into 10-Hydroxydesipramine are likely to focus on several key areas: elucidating its precise pharmacological activities, understanding genetic influences on its formation, exploring potential therapeutic applications independent of desipramine, and developing more sensitive detection methods for clinical monitoring. These research directions align with broader trends in neuropharmacology and personalized medicine that emphasize understanding individual variations in drug metabolism and response.
In conclusion, 10-Hydroxydesipramine (CAS No. 4014-82-8) represents a fascinating example of how drug metabolites can contribute to our understanding of pharmacological mechanisms and therapeutic outcomes. As research techniques continue to advance and the importance of personalized medicine grows, this compound is likely to remain an important subject of study in both basic and clinical pharmacology. Its investigation contributes valuable insights that may ultimately lead to more effective and safer treatments for mental health conditions.
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